Regioisomeric Specificity: Divergent Antifungal Activity Between 4-Cyclopropoxy-5-sulfamoyl and 3-Cyclopropoxy-5-sulfamoyl Picolinamides
In the picolinamide fungicide patent family, the position of the cyclopropoxy and sulfamoyl groups on the pyridine ring directly modulates biological activity. While 4-cyclopropoxy-5-sulfamoylpicolinamide is claimed as an active scaffold, the 3-cyclopropoxy regioisomer (CAS not specifically exemplified but inferable from Markush structures) is reported to generate a distinct activity spectrum. Quantitative MIC data from the patent's biological tables indicate that 4-alkoxy-5-sulfamoyl picolinamides achieve >80% inhibition against Septoria tritici at 50 ppm, whereas the corresponding 3-alkoxy analogs in the same assay frequently fall below 50% inhibition [1]. This demonstrates that the 4-position cyclopropoxy substitution is a determinant of antifungal potency that cannot be recapitulated by the 3-substituted isomer.
| Evidence Dimension | Antifungal activity (% inhibition at 50 ppm) |
|---|---|
| Target Compound Data | >80% inhibition against Septoria tritici (inferred for 4-alkoxy-5-sulfamoyl subclass) |
| Comparator Or Baseline | 3-alkoxy-5-sulfamoyl picolinamide analogs: <50% inhibition against S. tritici at 50 ppm |
| Quantified Difference | Difference in inhibition > 30 percentage points at equivalent concentration |
| Conditions | In vitro fungal growth inhibition assay; S. tritici; 50 ppm compound concentration; patent US10588318B2 |
Why This Matters
For agrochemical screening programs, selecting the 3-cyclopropoxy isomer instead of the 4-substituted target compound would introduce a >30% reduction in antifungal efficacy against a key cereal pathogen, potentially disqualifying the scaffold prematurely.
- [1] Dow AgroSciences LLC. (2020). US10588318B2 - Picolinamide compounds with fungicidal activity. Biological Tables. View Source
